molecular formula C20H21NO3S B12057683 9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

Cat. No.: B12057683
M. Wt: 355.5 g/mol
InChI Key: XCABZTKGNAMBJK-CQSZACIVSA-N
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Description

9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethyl group and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate typically involves multiple steps. One common method starts with the protection of the amino group of the target molecule using a fluorenylmethyl carbamate (Fmoc) group. This is followed by the introduction of the methylsulfanyl group through a series of reactions involving thiol reagents and appropriate catalysts. The final step usually involves the deprotection of the Fmoc group under mild acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carbamate linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis and as a building block in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate linkage can undergo hydrolysis, releasing the active moiety that interacts with enzymes or receptors. The fluorenylmethyl group may enhance the compound’s binding affinity and specificity towards its targets. Additionally, the methylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate
  • 9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
  • 9H-fluoren-9-ylmethyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate

Uniqueness

Compared to similar compounds, 9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate stands out due to the presence of the methylsulfanyl group, which imparts unique redox properties. This makes it particularly useful in studies involving oxidative stress and redox biology. Additionally, the specific stereochemistry of the compound may confer distinct biological activities and interactions with molecular targets.

Properties

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C20H21NO3S/c1-25-11-10-14(12-22)21-20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12,14,19H,10-11,13H2,1H3,(H,21,23)/t14-/m1/s1

InChI Key

XCABZTKGNAMBJK-CQSZACIVSA-N

Isomeric SMILES

CSCC[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CSCCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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